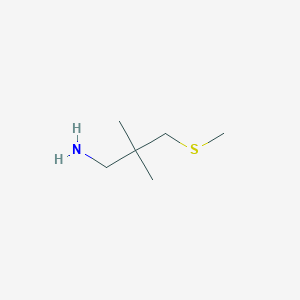![molecular formula C21H25ClN4O3S B2807956 Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 898362-01-1](/img/structure/B2807956.png)
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 448.97. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One of the primary scientific research applications of this compound and its derivatives involves their synthesis for antimicrobial activities. These compounds, particularly those belonging to the 1,2,4-triazole derivatives family, have been synthesized and tested for their antimicrobial properties. Such studies highlight the potential of these compounds in the development of new antimicrobial agents. For instance, derivatives of 1,2,4-triazole have shown promising antimicrobial activities against various microorganisms, suggesting their utility in creating effective antimicrobial treatments (Bektaş et al., 2007; Özil et al., 2015).
Antihypertensive Potential
Another significant area of research is the exploration of these compounds for their potential antihypertensive effects. Studies have been conducted on derivatives of the compound that bear structural similarities to known antihypertensive agents. These studies suggest that certain derivatives may exhibit promising antihypertensive activity, providing a basis for further investigation into their potential as antihypertensive drugs (Bayomi et al., 1999).
Exploration of Antagonistic Activities
Research into the 1,2,4-triazole derivatives also extends into their antagonistic activities, particularly as 5-HT2 antagonists. This line of investigation has revealed that some derivatives possess potent 5-HT2 antagonist activity, which could be beneficial in the development of treatments for conditions influenced by this receptor, such as certain psychiatric disorders (Watanabe et al., 1992).
Anticancer Research
The anticancer properties of 1,2,4-triazole derivatives have also been a subject of scientific investigation. The research focuses on understanding the molecular mechanisms behind the anticancer activities of these compounds, including their interaction with specific cellular targets. Such studies contribute to the broader field of anticancer drug development, offering insights into how these compounds can be harnessed to inhibit cancer cell growth (Karayel, 2021).
Diabetes Treatment Potential
Furthermore, the potential of 1,2,4-triazole derivatives in treating diabetes has been explored. Research indicates that certain S-substituted derivatives of these compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential utility in developing new treatments for type II diabetes (ur-Rehman et al., 2018).
Propiedades
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-9-15(22)10-8-13)25-11-5-6-14(12-25)20(28)29-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINHNWEILYLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC(C4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)


![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)



![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
![S-[(2-Methyl-4-oxoazetidin-2-yl)methyl] ethanethioate](/img/structure/B2807895.png)
